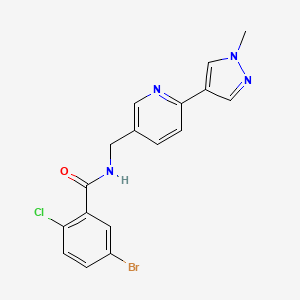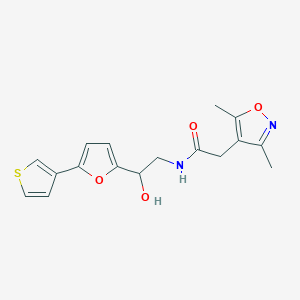
2-(ethylthio)-N-(isoxazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-(isoxazol-4-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EITB and is known for its unique properties that make it useful in a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors Development
Research has shown the synthesis of novel fluorescent compounds derived from benzoxazole, benzimidazole, and benzothiazole, which exhibit significant photophysical properties. These compounds demonstrate high thermal stability and dual emission characteristics, making them potential candidates for developing fluorescent sensors (Padalkar et al., 2011).
Antiviral Activity
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable anti-avian influenza virus activity. Some compounds exhibited significant antiviral activities against the H5N1 strain, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Antimicrobial Agents
Compounds synthesized from 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, among others, were evaluated for their antibacterial and antifungal activities. These studies revealed that newly synthesized compounds possess potent antimicrobial properties, offering a new class of antimicrobial agents (Padalkar et al., 2016).
Inhibition of Biological Targets
Several studies have explored the inhibition of specific biological targets by benzamide derivatives. For instance, one study found potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the potential for cancer treatment applications (Borzilleri et al., 2006). Another research effort identified novel benzamide and urea derivatives of thiazol-2-ethylamines with activity against Trypanosoma brucei rhodesiense, suggesting their use in treating human African trypanosomiasis (Patrick et al., 2016).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-11-6-4-3-5-10(11)12(15)14-9-7-13-16-8-9/h3-8H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFMKHKNKXNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)
![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)



![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)



![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2377162.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)